molecular formula C8H10NO7PS B12598712 [2-(Benzenesulfonamido)-2-oxoethyl] dihydrogen phosphate

[2-(Benzenesulfonamido)-2-oxoethyl] dihydrogen phosphate

Katalognummer: B12598712
Molekulargewicht: 295.21 g/mol
InChI-Schlüssel: WMMLULMJUIHKNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-(Benzenesulfonamido)-2-oxoethyl] dihydrogen phosphate is a chemical compound that features a benzenesulfonamide group attached to an oxoethyl phosphate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Benzenesulfonamido)-2-oxoethyl] dihydrogen phosphate typically involves the reaction of benzenesulfonamide with a suitable oxoethyl phosphate precursor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and yield while minimizing waste and energy consumption. The use of automated reactors and advanced monitoring systems ensures consistent product quality and adherence to safety standards.

Analyse Chemischer Reaktionen

Types of Reactions

[2-(Benzenesulfonamido)-2-oxoethyl] dihydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phosphates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

[2-(Benzenesulfonamido)-2-oxoethyl] dihydrogen phosphate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of [2-(Benzenesulfonamido)-2-oxoethyl] dihydrogen phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonamide group can bind to active sites of enzymes, inhibiting their activity. The phosphate moiety may also play a role in the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzene sulfonamide derivatives: Compounds with similar sulfonamide groups but different substituents.

    Oxoethyl phosphate derivatives: Compounds with similar phosphate groups but different substituents.

Uniqueness

[2-(Benzenesulfonamido)-2-oxoethyl] dihydrogen phosphate is unique due to its specific combination of a benzenesulfonamide group and an oxoethyl phosphate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C8H10NO7PS

Molekulargewicht

295.21 g/mol

IUPAC-Name

[2-(benzenesulfonamido)-2-oxoethyl] dihydrogen phosphate

InChI

InChI=1S/C8H10NO7PS/c10-8(6-16-17(11,12)13)9-18(14,15)7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)(H2,11,12,13)

InChI-Schlüssel

WMMLULMJUIHKNA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)S(=O)(=O)NC(=O)COP(=O)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.